Baloxavir-d4 -

Baloxavir-d4

Catalog Number: EVT-12504692
CAS Number:
Molecular Formula: C24H19F2N3O4S
Molecular Weight: 487.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Baloxavir-d4 is a deuterated derivative of Baloxavir marboxil, a novel antiviral compound developed for the treatment of influenza A and B infections. Baloxavir marboxil acts as a cap-dependent endonuclease inhibitor, which interrupts the viral replication process by inhibiting the initiation of mRNA synthesis. This mechanism distinguishes it from traditional antiviral agents such as neuraminidase inhibitors, which primarily prevent the release of new viral particles from infected cells. The deuterated form, Baloxavir-d4, is utilized in research to study pharmacokinetics and metabolic pathways without interference from the non-deuterated compound.

Source and Classification

Baloxavir marboxil was developed by Shionogi Co. and Roche and received approval in Japan in February 2018. It belongs to the class of antiviral agents specifically targeting the influenza virus polymerase complex, particularly the polymerase acidic protein subunit. The compound is classified as a small molecule drug and is recognized for its unique mechanism of action against influenza viruses.

Synthesis Analysis

Methods

The synthesis of Baloxavir marboxil involves several key steps, primarily utilizing a tricyclic core structure. Two main synthetic routes have been reported:

  1. Initial Steps: The synthesis begins with the methylation of a specific acid followed by treatment with Boc-hydrazine under acidic conditions to form an ester. This ester then reacts with an amine to yield a racemic hemihydrate.
  2. Chiral Resolution: Enantiomeric resolution is achieved through reaction with a chiral acid, followed by recrystallization to isolate the desired enantiomer.
  3. Final Assembly: The final steps involve coupling various fragments through reactions such as Friedel-Crafts acylation and alkylation, ultimately yielding Baloxavir marboxil.

A more recent study has proposed a stereoselective synthesis method that utilizes L-serine as a starting material, simplifying the process and improving yield through photoredox decarboxylation techniques .

Molecular Structure Analysis

Baloxavir marboxil features a complex molecular structure characterized by its tricyclic core. The molecular formula is C_19H_22D_4N_2O_5S, where deuterium atoms replace specific hydrogen atoms to create Baloxavir-d4. The structural data reveals specific functional groups that contribute to its biological activity:

  • Tricyclic Core: Provides structural stability and interaction sites for viral proteins.
  • Cap-Dependent Endonuclease Inhibitor: The presence of specific functional groups allows for effective binding to the target enzyme.
Chemical Reactions Analysis

The chemical reactions involved in synthesizing Baloxavir marboxil include:

  1. Methylation: Introduction of methyl groups to enhance reactivity.
  2. Hydrazine Reaction: Formation of esters through hydrazine-mediated reactions.
  3. Friedel-Crafts Acylation: Used to construct complex aromatic systems essential for antiviral activity.
  4. Alkylation: Final modifications to achieve the desired pharmacological properties.

These reactions are crucial for generating the active pharmaceutical ingredient while maintaining high purity and yield .

Mechanism of Action

Baloxavir marboxil operates by inhibiting the cap-dependent endonuclease activity of the influenza virus polymerase complex. This inhibition prevents the virus from effectively synthesizing its mRNA, thereby blocking viral replication at an early stage. The mechanism involves binding to the polymerase acidic protein subunit, which is essential for mRNA capping—a critical step in viral gene expression.

Data on Efficacy

In vitro studies have demonstrated that Baloxavir marboxil exhibits potent antiviral activity against various strains of influenza viruses, showcasing its potential as a therapeutic agent .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents; limited solubility in water.

Chemical Properties

  • Molecular Weight: Approximately 358.5 g/mol for Baloxavir marboxil; variations exist for deuterated forms.
  • Stability: Stable under proper storage conditions; sensitive to light and moisture.

Relevant analyses indicate that Baloxavir-d4 retains similar properties to its non-deuterated counterpart, allowing for effective use in pharmacokinetic studies without altering biological activity significantly .

Applications

Baloxavir-d4 is primarily utilized in scientific research settings to:

  • Investigate metabolic pathways and pharmacokinetics of Baloxavir marboxil.
  • Study drug interactions and efficacy in various biological models.
  • Develop improved formulations or derivatives based on insights gained from deuterated analogs.

This compound serves as a valuable tool in antiviral drug development, enhancing our understanding of influenza treatment mechanisms and paving the way for future therapeutic innovations .

Properties

Product Name

Baloxavir-d4

IUPAC Name

(3R)-6,6,7,7-tetradeuterio-2-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-11-hydroxy-5-oxa-1,2,8-triazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-9,12-dione

Molecular Formula

C24H19F2N3O4S

Molecular Weight

487.5 g/mol

InChI

InChI=1S/C24H19F2N3O4S/c25-16-6-5-13-15(20(16)26)12-34-18-4-2-1-3-14(18)21(13)29-19-11-33-10-9-27(19)24(32)22-23(31)17(30)7-8-28(22)29/h1-8,19,21,31H,9-12H2/t19-,21+/m1/s1/i9D2,10D2

InChI Key

FIDLLEYNNRGVFR-KZRIHOBTSA-N

Canonical SMILES

C1COCC2N1C(=O)C3=C(C(=O)C=CN3N2C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O

Isomeric SMILES

[2H]C1(C(OC[C@@H]2N1C(=O)C3=C(C(=O)C=CN3N2[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F)O)([2H])[2H])[2H]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.